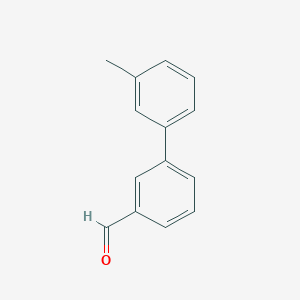

3-(3-Methylphenyl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-11-4-2-6-13(8-11)14-7-3-5-12(9-14)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGSXBNQBKIILK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362744 | |

| Record name | 3-(3-methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216443-78-6 | |

| Record name | 3-(3-methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 216443-78-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(3-Methylphenyl)benzaldehyde chemical properties

An In-Depth Technical Guide to 3-(3-Methylphenyl)benzaldehyde: Properties, Synthesis, and Applications

Introduction

This compound, a biaryl aldehyde, represents a class of organic compounds with significant potential as a versatile intermediate in various fields, including pharmaceutical development, materials science, and fine chemical synthesis. Its structure, featuring a 3-methylphenyl (m-tolyl) group linked to a benzaldehyde moiety at the 3-position, provides a unique scaffold that combines the reactivity of an aromatic aldehyde with the steric and electronic properties of a substituted biphenyl system.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It consolidates the known physicochemical properties, outlines a logical synthetic pathway, explores the compound's reactivity from a mechanistic standpoint, and discusses its potential applications. By integrating established chemical principles with practical, field-proven insights, this document aims to provide an authoritative overview of this compound as a valuable tool in modern chemical research.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is foundational to all research and development. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde, 3-(m-tolyl)benzaldehyde, 3'-Methyl-biphenyl-3-carboxaldehyde | [1][2] |

| CAS Number | 216443-78-6 | [1] |

| Molecular Formula | C₁₄H₁₂O | [1] |

| Molecular Weight | 196.24 g/mol | [1] |

| Canonical SMILES | Cc1cccc(c1)-c2cccc(C=O)c2 | |

| InChI | 1S/C14H12O/c1-11-4-2-6-13(8-11)14-7-3-5-12(9-14)10-15/h2-10H,1H3 | [1] |

| InChIKey | KAGSXBNQBKIILK-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and application in various reaction conditions. While extensive experimental data is not widely published, reliable predicted values and known characteristics provide a solid basis for its use.

| Property | Value | Notes | Source(s) |

| Physical Form | Solid | At standard temperature and pressure. | |

| Predicted Boiling Point | 337.3 ± 21.0 °C | Prediction based on computational models. | [2] |

| Predicted Density | 1.074 ± 0.06 g/cm³ | Prediction based on computational models. | [2] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | Recommended to prevent oxidation of the aldehyde functional group. | [2] |

Synthesis and Purification

While multiple synthetic routes can be envisioned, a highly efficient and modular approach for constructing the biaryl scaffold of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its functional group tolerance, high yields, and stereospecificity.

Retrosynthetic Analysis

The logical disconnection for this target molecule is at the C-C bond between the two phenyl rings. This leads to two readily available starting materials: 3-bromobenzaldehyde (or a protected version) and 3-methylphenylboronic acid. This approach is favored due to the commercial availability and stability of both coupling partners.

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol describes a general, self-validating procedure for the synthesis of this compound. The causality behind the choice of reagents is to ensure an efficient catalytic cycle and straightforward purification.

Materials:

-

3-Bromobenzaldehyde

-

3-Methylphenylboronic acid (1.1 to 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 1-3 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-3 mol%)

-

A phosphine ligand, such as SPhos or XPhos (2-6 mol%), if using Pd(OAc)₂

-

An inorganic base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluents (e.g., Hexane/Ethyl Acetate mixture)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzaldehyde, 3-methylphenylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the base (K₂CO₃, 2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure anaerobic conditions, which are critical for preventing the degradation of the palladium catalyst.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1) via cannula or syringe. The reaction mixture should be a heterogeneous suspension.

-

Heating and Monitoring: Heat the reaction mixture to 80-100°C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the consumption of the starting 3-bromobenzaldehyde.

-

Reaction Quench and Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water and then with brine to remove residual base and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexane to isolate the pure this compound.

Visualization of Synthesis Workflow

Caption: Suzuki coupling workflow for this compound.

Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by its aldehyde functional group, with subtle modulations from the biphenyl framework.

Reactivity of the Aldehyde Group

The aldehyde is a highly versatile functional group capable of undergoing a wide array of transformations:

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles (e.g., Grignard reagents, organolithiums, cyanides), leading to the formation of secondary alcohols or cyanohydrins.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 3-(3-methylphenyl)benzoic acid using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Reduction: Selective reduction to the corresponding primary alcohol, [3-(3-methylphenyl)phenyl]methanol, can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).[3]

-

Condensation Reactions: It can participate in condensation reactions like the Wittig reaction to form alkenes or the aldol condensation under appropriate basic or acidic conditions.[3]

Influence of the Biphenyl Scaffold

The m-methylphenyl substituent exerts a minor electronic effect on the aldehyde group. The methyl group is weakly electron-donating via induction.[4] This effect slightly increases the electron density on the second phenyl ring, which in turn marginally reduces the electrophilicity (the partial positive charge) of the distant carbonyl carbon compared to an unsubstituted biphenyl-3-carbaldehyde.[4] While this influence is modest, it could translate to slightly slower reaction rates with nucleophiles compared to more electron-deficient analogues.

Spectroscopic Characterization (Expected)

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Aldehydic Proton (CHO) | δ 9.9 - 10.1 ppm (singlet) | Highly deshielded proton characteristic of aldehydes.[5] |

| Aromatic Protons (Ar-H) | δ 7.2 - 8.0 ppm (complex multiplets) | Protons on the two aromatic rings will have distinct but overlapping signals. | |

| Methyl Protons (CH₃) | δ 2.3 - 2.5 ppm (singlet) | Benzylic-type protons on a methyl group attached to an aromatic ring.[5] | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 190 - 195 ppm | Characteristic chemical shift for an aromatic aldehyde carbon.[6] |

| Aromatic Carbons (Ar-C) | δ 120 - 145 ppm | Multiple signals corresponding to the 12 unique aromatic carbons. | |

| Methyl Carbon (CH₃) | δ 20 - 22 ppm | Typical shift for a methyl group attached to an sp² carbon.[6] | |

| IR | Aldehyde C=O Stretch | 1690 - 1715 cm⁻¹ (strong) | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde.[5] |

| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ (medium) | Characteristic of sp² C-H bonds in the aromatic rings.[5] | |

| Aldehyde C-H Stretch | 2720 - 2820 cm⁻¹ (two weak bands) | A diagnostic pair of peaks for the C-H bond of an aldehyde.[5] | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 196.0888 | Calculated exact mass for the molecular formula C₁₄H₁₂O.[1] |

Applications in Research and Development

This compound is not just a chemical curiosity but a strategic building block for creating more complex and high-value molecules.

Scaffold for Drug Discovery

The biphenyl motif is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. This compound serves as an excellent starting point for synthesizing novel therapeutic agents. The aldehyde handle can be elaborated into various functional groups to modulate pharmacological activity, while the biphenyl core can interact with protein targets through hydrophobic and π-stacking interactions. For instance, similar benzaldehyde-containing structures have been investigated for their potential to enhance the membrane permeability of other drugs.[7]

Intermediate in Fine Chemicals and Materials Science

Beyond pharmaceuticals, this aldehyde is a valuable precursor for:

-

Agrochemicals: The biphenyl structure is common in certain classes of pesticides and herbicides.[8]

-

Dyes and Pigments: The extended π-system of the biphenyl core can be further functionalized to create organic dyes with specific chromophoric properties.

-

Liquid Crystals and Polymers: Rigid biphenyl units are often incorporated into polymers to enhance thermal stability and into molecules designed as liquid crystals.

Safety, Handling, and Toxicology

Adherence to safety protocols is paramount when handling any chemical intermediate. The known hazard profile for this compound is based on GHS classifications.

GHS Hazard Classification

| Pictogram | Signal Word | Hazard Statements | Source(s) |

| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong bases.[2] The product should be stored under an inert atmosphere to prevent air oxidation of the aldehyde.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[9]

First Aid Measures

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[9]

-

In Case of Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[9]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

Conclusion

This compound is a strategically important biaryl aldehyde with a well-defined profile of reactivity and predictable physicochemical properties. Its utility is primarily as a versatile intermediate, offering a robust scaffold for the synthesis of complex target molecules in drug discovery, agrochemicals, and materials science. The accessibility of this compound through established synthetic methodologies, such as the Suzuki-Miyaura coupling, further enhances its value to the research and development community. Proper understanding of its properties, reactivity, and safety considerations, as outlined in this guide, will enable scientists to effectively harness its potential in their synthetic endeavors.

References

- PubChem. This compound.

- BuyersGuideChem. This compound suppliers and producers. [Link]

- ChemBK. This compound. [Link]

- PubChem. 3-(3-Methoxyphenyl)benzaldehyde.

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637). [Link]

- University of Colorado Boulder, Department of Chemistry. Example 7 - Organic Chemistry. [Link]

- Royal Society of Chemistry.

- The Pherobase. Synthesis - 3me-benzaldehyde. [Link]

- SpectraBase. Benzaldehyde, 3-methoxy-4-[(3-methylphenyl)methoxy]-. [Link]

- NIST WebBook. Benzaldehyde, 3-methyl-. National Institute of Standards and Technology. [Link]

- FooDB. Showing Compound 3-Methylbenzaldehyde (FDB000807). [Link]

- NIST WebBook. IR Spectrum for Benzaldehyde, 3-methyl-. National Institute of Standards and Technology. [Link]

- Google Patents. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.

- Bloom Tech. How do you synthesize 3-Nitrobenzaldehyde?. [Link]

- Frontiers in Pharmacology. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. [Link]

Sources

- 1. This compound | C14H12O | CID 1394274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Buy 3-Methylbenzaldehyde | 620-23-5 [smolecule.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. rsc.org [rsc.org]

- 7. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]

- 8. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

Physicochemical properties of 3-(3-Methylphenyl)benzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Methylphenyl)benzaldehyde

This guide provides a comprehensive overview of the physicochemical properties, experimental characterization, and safe handling of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to support laboratory applications and further research.

Introduction and Chemical Identity

This compound, also known as 3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde, is a bi-aryl aldehyde. Its structure, featuring two phenyl rings with methyl and aldehyde functional groups, makes it a valuable intermediate in organic synthesis, particularly for creating more complex molecules in pharmaceutical and materials science research. Understanding its fundamental physicochemical properties is critical for its effective application, from reaction design and solvent selection to purification and storage.

This document serves as a technical resource, detailing the compound's identity, core physical properties, and the experimental protocols required for their validation. The methodologies described are grounded in established laboratory principles, ensuring reliability and reproducibility.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. These values are essential for predicting its behavior in various chemical and physical processes.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 216443-78-6 | Sigma-Aldrich[2] |

| Molecular Formula | C₁₄H₁₂O | PubChem[1] |

| Molecular Weight | 196.24 g/mol | PubChem[1], Sigma-Aldrich[2] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Boiling Point | 337.3 ± 21.0 °C (Predicted) | ChemBK[3] |

| Density | 1.074 ± 0.06 g/cm³ (Predicted) | ChemBK[3] |

| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2-8°C | ChemBK[3] |

Chemical Structure and Identifiers

The structure consists of a benzaldehyde moiety linked to a toluene moiety at the meta-positions.

Caption: 2D structure of this compound.

Synonyms: 3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde, 3'-Methyl-biphenyl-3-carboxaldehyde, 3-(m-tolyl)benzaldehyde.[1]

Experimental Characterization Protocols

Accurate characterization is paramount. The following sections detail the standard, self-validating protocols for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

Expertise & Experience: The melting point is a robust indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities depress and broaden this range.[4] This phenomenon, known as melting point depression, is a direct consequence of the disruption of the crystal lattice by foreign molecules.

Trustworthiness: The protocol's reliability hinges on a slow, controlled heating rate near the melting point (approx. 1-2°C per minute) to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[4] A preliminary rapid determination is advised to find the approximate melting point, saving time on subsequent, precise measurements.

Step-by-Step Protocol (Capillary Method):

-

Sample Preparation: Place a small amount of the compound on a clean, dry surface and crush it into a fine powder.[5]

-

Capillary Loading: Take a glass capillary tube sealed at one end. Push the open end into the powdered sample to load a small amount of material.

-

Packing: Gently tap the sealed end of the capillary on a hard surface to pack the powder down into a dense column of 1-2 mm in height.[6]

-

Apparatus Setup: Place the packed capillary into the sample holder of a melting point apparatus (e.g., a Mel-Temp or similar device).

-

Heating:

-

Rapid Scan: Quickly heat the block to determine an approximate melting range. Allow the apparatus to cool.

-

Accurate Measurement: Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point.

-

Slow Scan: Decrease the heating rate to 1-2°C per minute.[4]

-

-

Observation & Recording:

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire sample has completely liquefied.

-

-

Reporting: The melting point is reported as the range T1 – T2. For a pure compound, this range should be narrow.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Expertise & Experience: Solubility provides critical insights into the polarity and intermolecular forces of a compound. The "like dissolves like" principle is fundamental. This compound, with its large nonpolar biphenyl structure and a polar aldehyde group, is expected to be insoluble in water but soluble in common organic solvents like diethyl ether, acetone, and ethanol.

Trustworthiness: This protocol is a systematic, qualitative screen. By testing solubility in a sequence of solvents with varying polarities and pH, one can infer the presence of acidic or basic functional groups and the overall polarity of the molecule.[7]

Step-by-Step Protocol:

-

Preparation: In a small test tube, add approximately 25 mg of the compound.

-

Water Solubility: Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[8] Observe if the solid dissolves. Test the resulting solution with pH paper to check for any acidic or basic character.

-

Organic Solvent Solubility: If insoluble in water, use a fresh 25 mg sample for each organic solvent test.

-

Add 0.75 mL of diethyl ether and shake.

-

Add 0.75 mL of ethanol and shake.

-

Add 0.75 mL of acetone and shake.

-

-

Aqueous Acid/Base Solubility: For water-insoluble compounds, testing solubility in 5% aq. NaOH and 5% aq. HCl can indicate the presence of acidic (e.g., phenol) or basic (e.g., amine) functional groups, respectively.[7] Given the aldehyde structure, no significant solubility is expected in these aqueous solutions.

-

Recording: Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent.

Caption: Workflow for Qualitative Solubility Assessment.

Chemical Reactivity and Functional Group Identification

The chemical behavior of this compound is dominated by the aldehyde functional group. Aldehydes are readily oxidized to carboxylic acids, a property that distinguishes them from ketones.[8]

Expertise & Experience: The following are classic qualitative tests that leverage the ease of oxidation of the aldehyde group. A positive result in these tests provides strong, corroborating evidence for the presence of the -CHO functional group.

Tollens' Test (Silver Mirror Test)

Principle: Tollens' reagent, an alkaline solution of ammoniacal silver nitrate [Ag(NH₃)₂]⁺, is a mild oxidizing agent. It oxidizes an aldehyde to a carboxylate anion, and in the process, the silver(I) ions are reduced to elemental silver, which deposits as a characteristic silver mirror on the inside of the test tube.[9]

Step-by-Step Protocol:

-

Reagent Preparation: In a clean test tube, add 1 mL of 5% silver nitrate solution. Add 1-2 drops of 10% sodium hydroxide solution to form a brown precipitate of silver oxide. Add 2% dilute ammonia solution dropwise, with shaking, until the brown precipitate just dissolves. This is freshly prepared Tollens' reagent.[9]

-

Reaction: Add a small amount (20-30 mg) of the compound to the reagent.

-

Observation: Place the test tube in a warm water bath (60-70°C) for 5-10 minutes.[9] The formation of a silver mirror or a black precipitate indicates a positive test for an aldehyde.

Fehling's Test

Principle: Fehling's solution contains copper(II) ions complexed with tartrate in an alkaline solution. Aliphatic aldehydes can reduce the blue Cu²⁺ complex to red copper(I) oxide (Cu₂O). Aromatic aldehydes, like this compound, generally react more slowly or not at all, but a positive test is still indicative.

Step-by-Step Protocol:

-

Reagent Preparation: Mix equal volumes of Fehling's Solution A (copper(II) sulfate in water) and Fehling's Solution B (potassium sodium tartrate and NaOH in water) in a test tube.[9]

-

Reaction: Add a small amount of the compound to the blue Fehling's solution.

-

Observation: Gently heat the mixture in a boiling water bath for a few minutes.[10] The formation of a brick-red precipitate of Cu₂O confirms the presence of an aldehyde.[9]

Caption: Decision workflow for aldehyde functional group tests.

Safety and Handling

Authoritative Grounding: The safety information is derived from Globally Harmonized System (GHS) classifications and material safety data sheets (MSDS).

Primary Hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Wear protective gloves (nitrile or neoprene).

-

Wear safety glasses with side-shields or chemical goggles.

-

Wear a lab coat.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent oxidation of the aldehyde group.[3]

Conclusion

This compound is a solid aromatic aldehyde with well-defined physicochemical properties. Its characterization relies on standard laboratory techniques such as melting point determination for purity assessment, solubility tests to understand its polarity, and classic chemical tests to confirm the aldehyde functionality. Proper handling and storage under inert gas are crucial to maintain its integrity. The data and protocols presented in this guide provide a solid foundation for the safe and effective use of this compound in advanced chemical synthesis and research.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1394274, this compound.

- University of Calgary. (n.d.). Melting point determination.

- Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide.

- ChemBK. (n.d.). This compound.

- University of Diyala. (2021). experiment (1) determination of melting points.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- MedPharma. (2025). To determine the melting point of given organic compound.

- BuyersGuideChem. (n.d.). This compound suppliers and producers.

- University of Technology, Iraq. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Collegedunia. (n.d.). Tests for Aldehydes & Ketones: Principle, Procedure & Observation.

- BYJU'S. (2019). Tests for Aldehydes and Ketones.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

Sources

- 1. This compound | C14H12O | CID 1394274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. medpharma12.com [medpharma12.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. collegedunia.com [collegedunia.com]

An In-depth Technical Guide to 3-(3-Methylphenyl)benzaldehyde

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 3-(3-Methylphenyl)benzaldehyde. It will cover its fundamental chemical identity, physicochemical properties, a validated synthesis protocol, and its applications in modern research and development.

Core Chemical Identity

IUPAC Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1]. This name systematically describes its molecular structure. Let's deconstruct the name to understand the compound's architecture:

-

Benzaldehyde : This is the parent structure, indicating a benzene ring substituted with a formyl group (-CHO).

-

3-(...) : This prefix indicates that a substituent is attached to the 3rd carbon atom of the benzaldehyde ring.

-

(3-methylphenyl) : This is the substituent at the 3rd position. It is a phenyl group (a benzene ring) which itself has a methyl group (-CH3) at its 3rd position.

Therefore, the structure consists of two benzene rings linked together, forming a biphenyl system. One ring bears a formyl group, and the other has a methyl group.

Synonyms for this compound include 3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde, 3'-Methyl-biphenyl-3-carboxaldehyde, and 3-(m-tolyl)benzaldehyde[1][2].

Chemical Structure

The two-dimensional structure of this compound is depicted below:

Caption: 2D structure of this compound.

The molecule's key features are the two aromatic rings connected by a single bond, with the aldehyde and methyl groups positioned meta to the biphenyl linkage on their respective rings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental conditions, such as selecting appropriate solvents and purification techniques.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O | PubChem[1] |

| Molecular Weight | 196.24 g/mol | PubChem[1], Sigma-Aldrich |

| CAS Number | 216443-78-6 | Sigma-Aldrich, ChemBK[2] |

| Appearance | Solid | Sigma-Aldrich |

| Predicted Boiling Point | 337.3 ± 21.0 °C | ChemBK[2][3] |

| Predicted Density | 1.074 ± 0.06 g/cm³ | ChemBK[2][3] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | ChemBK[2][3] |

Synthesis Protocol: A Validated Approach

The synthesis of unsymmetrical biphenyl compounds like this compound is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This method is favored for its high yields, tolerance of a wide range of functional groups, and generally mild reaction conditions.

Retrosynthetic Analysis

A logical retrosynthetic disconnection for this compound involves breaking the bond between the two phenyl rings. This leads to two commercially available or readily synthesizable precursors: a boronic acid (or its ester equivalent) and an aryl halide.

Experimental Workflow: Suzuki-Miyaura Coupling

The following protocol describes a reliable method for the synthesis of this compound.

Reaction Scheme:

(3-formylphenyl)boronic acid + 3-bromotoluene --(Pd catalyst, base)--> this compound

Materials and Reagents:

-

(3-formylphenyl)boronic acid

-

3-Bromotoluene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (3-formylphenyl)boronic acid (1.2 equivalents), 3-bromotoluene (1.0 equivalent), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

-

Solvent Addition: Add a 4:1 mixture of toluene and water to the flask. The biphasic solvent system is crucial for the Suzuki coupling mechanism.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura coupling workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials.

-

Pharmaceutical Intermediate: The biphenyl scaffold is a common motif in many biologically active molecules. The aldehyde functional group in this compound is particularly useful as it can be readily transformed into a variety of other functional groups, such as amines, alcohols, and carboxylic acids, allowing for the synthesis of diverse compound libraries for drug discovery screening. For instance, similar biphenyl aldehydes are precursors to angiotensin II receptor antagonists, a class of drugs used to treat hypertension.

-

Material Science: Biphenyl derivatives are known for their unique optical and electronic properties. They can be incorporated into polymers to enhance thermal stability and mechanical strength. The reactivity of the aldehyde group allows for its integration into polymer backbones or as a pendant group.

-

Agrochemicals: The biphenyl structure is also found in some pesticides and herbicides. 2-Methyl-[1,1'-biphenyl]-3-carbaldehyde is a known environmental transformation product of the pesticide Bifenthrin[4]. This highlights the importance of studying the synthesis and properties of related biphenyl aldehydes for environmental and toxicological assessments.

Safety and Handling

Based on available data, this compound should be handled with care in a laboratory setting. It may be harmful if swallowed and can cause skin and serious eye irritation[1]. It is recommended to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ChemBK. (n.d.). This compound.

- ChemBK. (n.d.). [1,1'-Biphenyl]-3-carboxaldehyde, 3'-methyl-.

- PubChem. (n.d.). 3-(3-Methoxyphenyl)benzaldehyde. National Center for Biotechnology Information.

- NIST. (n.d.). Benzaldehyde, 3-methyl-. National Institute of Standards and Technology.

- BuyersGuideChem. (n.d.). This compound suppliers and producers.

- The Pherobase. (2025, July 8). Synthesis - 3me-benzaldehyde.

- ChemBK. (n.d.). 3'-METHYL-BIPHENYL-4-CARBOXALDEHYDE.

- PubChem. (n.d.). 3'-Ethyl-6-methyl[1,1'-biphenyl]-3-carboxaldehyde. National Center for Biotechnology Information.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- PubChem. (n.d.). [1,1'-Biphenyl]-3,3'-dicarbaldehyde. National Center for Biotechnology Information.

- PubChem. (n.d.). 3',4'-Dimethylbiphenyl-3-carbaldehyde. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Methyl-[1,1'-biphenyl]-3-carbaldehyde. National Center for Biotechnology Information.

- PubChem. (n.d.). 3',5'-Dimethoxy-6-methyl[1,1'-biphenyl]-3-carboxaldehyde. National Center for Biotechnology Information.

- Wikipedia. (n.d.). Indole-3-carbaldehyde.

- Pharmaffiliates. (n.d.). Fmoc N-Hydroxysuccinimide Ester.

Sources

An In-Depth Technical Guide to 3'-(m-tolyl)benzaldehyde (CAS No. 620-23-5) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3'-(m-tolyl)benzaldehyde, also known as 3-methylbenzaldehyde or m-tolualdehyde. Its unique molecular architecture makes it a valuable intermediate in the synthesis of fine chemicals, fragrances, and notably, as a precursor for pharmacologically active molecules. This document is intended to serve as a practical resource for researchers, medicinal chemists, and professionals in the field of drug discovery and development, offering insights into its synthesis, characterization, and applications, grounded in established scientific principles.

Core Compound Identification and Properties

3'-(m-tolyl)benzaldehyde is an aromatic aldehyde distinguished by a methyl group at the meta-position of the benzene ring. This substitution pattern influences its reactivity and physical properties, making it a versatile building block in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 620-23-5 | [1] |

| Molecular Formula | C₈H₈O | [1] |

| Molecular Weight | 120.15 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 199 °C | [1] |

| Density | 1.019 g/mL at 25 °C | [1] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and ether. | [2] |

Synthesis of 3'-(m-tolyl)benzaldehyde: A Self-Validating Protocol

The selective oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. For the preparation of 3'-(m-tolyl)benzaldehyde, the oxidation of 3-methylbenzyl alcohol is a common and efficient method. Below is a detailed protocol adapted from established green chemistry principles, emphasizing safety, efficiency, and self-validation through rigorous purification and characterization.[3][4][5]

Principle of the Reaction

This protocol utilizes a catalytic system for the selective oxidation of 3-methylbenzyl alcohol. The use of a catalyst allows for milder reaction conditions and higher selectivity for the aldehyde product, minimizing over-oxidation to the corresponding carboxylic acid. Hydrogen peroxide is employed as a green and safe oxidizing agent, with water as the primary byproduct.[3]

Experimental Protocol: Selective Catalytic Oxidation

Materials:

-

3-methylbenzyl alcohol

-

Tetrakis(benzyltriethylammonium) octamolybdate catalyst (or a similar selective oxidation catalyst)

-

Hydrogen peroxide (15% aqueous solution)

-

Sodium sulfate (anhydrous)

-

Dichloromethane (for extraction)

-

Saturated sodium bisulfite solution

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylbenzyl alcohol (e.g., 50 mmol) and the octamolybdate catalyst (e.g., 0.2 mol%).

-

Add 15% aqueous hydrogen peroxide (e.g., 60 mmol) to the flask.

-

Heat the mixture to reflux with vigorous stirring for one hour. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bisulfite to remove any unreacted aldehyde.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification and Validation:

The crude product can be purified by vacuum distillation.[6] The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and confirmed by ¹H and ¹³C NMR spectroscopy.[6] An expected yield for this type of selective oxidation is typically high, often exceeding 85%.[7]

Sources

- 1. 3-Methylbenzaldehyde | C8H8O | CID 12105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]

- 4. cs.gordon.edu [cs.gordon.edu]

- 5. cs.gordon.edu [cs.gordon.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-(3-Methylphenyl)benzaldehyde

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-(3-Methylphenyl)benzaldehyde (C₁₄H₁₂O, Molar Mass: 196.24 g/mol ), a biphenyl derivative with potential applications in medicinal chemistry and materials science.[1] Given the scarcity of published experimental spectra for this specific compound, this document leverages established principles of spectroscopy and predictive methodologies to offer a comprehensive characterization. We will explore the anticipated features in Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights for researchers working with this and structurally related molecules.

Introduction: The Significance of this compound

This compound, also known as 3'-methyl-[1,1'-biphenyl]-3-carbaldehyde, belongs to the class of substituted biphenyl aldehydes. The biphenyl scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The introduction of an aldehyde functional group provides a reactive handle for a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules.[2] The methyl substituent on one of the phenyl rings can influence the molecule's conformation, solubility, and metabolic stability, properties of critical interest in drug development.[3] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development pipeline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon and proton environments.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to be complex, particularly in the aromatic region, due to the unsymmetrical nature of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |

| Aromatic Protons | 7.2 - 8.0 | Multiplet (m) | 8H | The eight aromatic protons on the two phenyl rings will resonate in this region. The exact chemical shifts and coupling patterns will be influenced by the positions of the aldehyde and methyl substituents. The protons ortho to the aldehyde will be the most downfield. |

| Methyl (-CH₃) | 2.3 - 2.5 | Singlet (s) | 3H | The methyl protons are attached to an aromatic ring and will appear as a singlet in this region. |

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A standard protocol for acquiring a ¹H NMR spectrum of an aromatic aldehyde is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[4] CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for better resolution of the complex aromatic signals.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio. For a sample of this concentration, 16-32 scans are usually adequate.

-

Ensure proper shimming of the magnetic field to obtain sharp, well-resolved peaks.

-

Diagram 1: ¹H NMR Acquisition Workflow

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| Aldehyde Carbonyl (C=O) | 190 - 193 | The carbonyl carbon is significantly deshielded and appears far downfield. |

| Aromatic Carbons | 125 - 145 | The 12 aromatic carbons will resonate in this region. The carbon attached to the aldehyde group (ipso-carbon) and the carbons at the biphenyl linkage will be the most downfield within this range. |

| Methyl Carbon (-CH₃) | 20 - 22 | The methyl carbon is in a typical range for an alkyl group attached to an aromatic ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[4]

-

Instrumentation: A broadband probe on a 100 MHz (for ¹³C) or higher spectrometer is used.

-

Acquisition Parameters:

-

A wider spectral width (0-220 ppm) is necessary.

-

Proton decoupling is employed to simplify the spectrum to single lines for each carbon.

-

A significantly larger number of scans (e.g., 1024 or more) is needed to obtain a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the key functional groups present in this compound.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| C=O Stretch | 1690 - 1710 | Strong, Sharp | Aromatic Aldehyde |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Aromatic Ring |

| Aldehyde C-H Stretch | 2810 - 2850 and 2710 - 2750 | Weak (Fermi Doublet) | Aldehyde |

| Aromatic C=C Stretch | 1450 - 1600 | Medium | Aromatic Ring |

| C-H Bending (out-of-plane) | 690 - 900 | Strong | Aromatic Substitution Pattern |

The presence of a strong, sharp peak around 1700 cm⁻¹ is highly indicative of the carbonyl group of the aldehyde.[5] The characteristic, albeit weaker, Fermi doublet for the aldehyde C-H stretch provides confirmatory evidence.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

Diagram 2: FTIR-ATR Experimental Workflow

Caption: Workflow for FTIR-ATR Spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.

Predicted Mass Spectrum of this compound

For this compound, electron ionization (EI) is a common technique. The predicted mass spectrum would exhibit the following key fragments:

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 196 | [C₁₄H₁₂O]⁺ | Molecular Ion (M⁺) |

| 195 | [C₁₄H₁₁O]⁺ | Loss of a hydrogen radical (H•) from the aldehyde |

| 167 | [C₁₃H₁₁]⁺ | Loss of the formyl radical (•CHO) |

| 152 | [C₁₂H₈]⁺ | Loss of •CHO and a methyl radical (•CH₃) |

| 91 | [C₇H₇]⁺ | Tropylium ion from the methyl-substituted phenyl ring |

| 77 | [C₆H₅]⁺ | Phenyl cation from the unsubstituted phenyl ring |

The molecular ion peak at m/z 196 would confirm the molecular weight. The loss of a hydrogen atom (m/z 195) and the formyl group (m/z 167) are characteristic fragmentations of benzaldehydes.[6]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds.[7]

-

Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

Gas Chromatography (GC):

-

Injector: The sample is injected into a heated port where it is vaporized.

-

Column: A capillary column (e.g., HP-5MS) is used to separate the components of the sample based on their boiling points and interactions with the stationary phase.

-

Oven Program: The oven temperature is ramped to ensure good separation.

-

-

Mass Spectrometry (MS):

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized (typically by electron impact).

-

Mass Analyzer: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detector: The abundance of each ion is measured.

-

Diagram 3: GC-MS Analysis Workflow

Caption: Workflow for GC-MS Analysis.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound relies on the synergistic interpretation of data from NMR, IR, and MS. While this guide presents predicted data, the underlying principles and experimental protocols provide a robust framework for the empirical characterization of this and other novel compounds. For researchers in drug development, a thorough understanding and application of these techniques are indispensable for ensuring the structural integrity and purity of their molecular entities, thereby underpinning the reliability and reproducibility of their scientific findings.

References

- PubChem. This compound.

- Patsnap. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. (2025). [Link]

- Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. [Link]

- Iowa State University. NMR Sample Preparation.

- ACS Publications. Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry. (2019). [Link]

- Filo.

Sources

- 1. This compound | C14H12O | CID 1394274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Mass fragmentation in benzaldehyde | Filo [askfilo.com]

- 7. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(3-Methylphenyl)benzaldehyde

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(3-Methylphenyl)benzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical aspects of spectral interpretation for this specific biaryl aldehyde. We will explore the predicted chemical shifts, coupling constants, and peak assignments, grounded in the fundamental principles of NMR spectroscopy and data from analogous structures.

Introduction: The Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, offering unparalleled insights into molecular structure. For professionals in drug discovery and development, ¹H NMR is a cornerstone for verifying the identity and purity of synthesized compounds. The precise chemical environment of each proton in a molecule is reflected in its unique resonance frequency, providing a detailed fingerprint of the molecular architecture.

This compound, a biphenyl derivative, presents an interesting case for ¹H NMR analysis due to its asymmetric nature and the interplay of electronic effects from the aldehyde and methyl substituents on the two aromatic rings. A thorough understanding of its ¹H NMR spectrum is crucial for confirming its synthesis and for any further chemical modifications or biological evaluations.

Predicted ¹H NMR Spectrum of this compound

Table 1: Predicted ¹H NMR Data for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-a | 10.05 | s | - | 1H |

| H-2' | 7.95 | s | - | 1H |

| H-6' | 7.85 | d | Jortho ≈ 7.6 Hz | 1H |

| H-5' | 7.65 | t | Jortho ≈ 7.6 Hz | 1H |

| H-4' | 7.55 | d | Jortho ≈ 7.6 Hz | 1H |

| H-2 | 7.45 | s | - | 1H |

| H-6 | 7.40 | d | Jortho ≈ 7.5 Hz | 1H |

| H-4 | 7.25 | d | Jortho ≈ 7.5 Hz | 1H |

| H-5 | 7.35 | t | Jortho ≈ 7.5 Hz | 1H |

| CH₃ | 2.40 | s | - | 3H |

Note: The predicted chemical shifts are relative to a standard internal reference like tetramethylsilane (TMS) at 0 ppm and are based on typical values for similar structural motifs. Actual experimental values may vary slightly depending on the solvent and concentration.

Spectral Analysis and Proton Assignment

The predicted ¹H NMR spectrum of this compound can be rationalized by dissecting the molecule into its two substituted benzene rings and the aldehyde functional group.

The Aldehyde Proton (H-a)

The proton of the aldehyde group is the most deshielded proton in the molecule, predicted to resonate at a very downfield chemical shift of approximately 10.05 ppm. This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group's oxygen atom and the anisotropic effect of the C=O double bond.[1] This signal is expected to be a sharp singlet as it has no adjacent protons to couple with.

Protons of the Benzaldehyde Ring (Ring A)

The protons on the benzaldehyde ring (H-2', H-4', H-5', and H-6') are all in the aromatic region, typically between 7.0 and 8.0 ppm. The aldehyde group is an electron-withdrawing and meta-directing substituent, which influences the chemical shifts of the ring protons.

-

H-2' and H-6': These protons are ortho to the aldehyde group and are expected to be the most downfield of the ring protons due to the deshielding effect of the carbonyl group. H-2' is also adjacent to the bulky 3-methylphenyl substituent, which may cause it to appear as a singlet, while H-6' will likely be a doublet due to coupling with H-5'.

-

H-4': This proton is para to the aldehyde group and will be a doublet, coupled to H-5'.

-

H-5': This proton is meta to the aldehyde group and will appear as a triplet, being coupled to both H-4' and H-6'.

Protons of the 3-Methylphenyl Ring (Ring B)

The protons on the 3-methylphenyl ring (H-2, H-4, H-5, and H-6) are also in the aromatic region. The methyl group is an electron-donating group, which will slightly shield the protons on this ring compared to an unsubstituted benzene ring.

-

H-2 and H-6: These protons are ortho to the point of attachment to the other ring. H-2 will likely be a singlet due to its proximity to the other ring, while H-6 will be a doublet coupled to H-5.

-

H-4: This proton is para to the methyl group and will be a doublet, coupled to H-5.

-

H-5: This proton is meta to the methyl group and will appear as a triplet, coupled to H-4 and H-6.

The Methyl Protons (CH₃)

The three protons of the methyl group are chemically equivalent and will therefore appear as a single, sharp singlet at approximately 2.40 ppm. This chemical shift is characteristic of a methyl group attached to an aromatic ring.[2]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a high-resolution ¹H NMR spectrum of this compound, the following experimental procedure is recommended.

Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[3][4][5][6]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[7]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent.[1]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. To ensure magnetic field homogeneity, the sample height in the tube should be at least 4-5 cm.

-

Filtration (if necessary): If any solid particles are present in the solution, filter it through a small plug of glass wool in the pipette during transfer to the NMR tube to prevent line broadening in the spectrum.[4][5][6]

-

Capping and Labeling: Cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by a process called shimming to obtain sharp, symmetrical peaks.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a sample of this concentration, 8 to 16 scans should be sufficient.

-

Data Processing: After data acquisition, the free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Visualization of Molecular Structure and Key Interactions

The following diagrams, generated using Graphviz (DOT language), illustrate the molecular structure with proton labeling and the predicted spin-spin coupling network.

Figure 1: Molecular structure of this compound with proton labeling.

Figure 2: Predicted ortho-coupling interactions in this compound.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit a set of distinct and interpretable signals that are consistent with its molecular structure. The characteristic downfield singlet for the aldehyde proton, the complex multiplets in the aromatic region, and the upfield singlet for the methyl group collectively provide a unique spectral signature for this compound. This in-depth guide serves as a valuable resource for researchers in the synthesis, identification, and application of this and structurally related molecules, underscoring the power of ¹H NMR spectroscopy in modern chemical and pharmaceutical research.

References

- Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO.

- Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation.

- University of Wisconsin-Madison. 1H NMR: Intermediate Level, Spectrum 6.

- ResearchGate. How to Prepare Samples for NMR.

- University of Cambridge Department of Chemistry. NMR Sample Preparation.

- University of Rochester Department of Chemistry. How to Get a Good 1H NMR Spectrum.

- Scribd. NMR Aromatic Proton Coupling: Doublet.

- ACD/Labs. 1H–1H Coupling in Proton NMR.

- Rogue Chem. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para).

- Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants.

- The Royal Society of Chemistry. Electronic Supplementary Information.

- University of California, Los Angeles. Short Summary of 1H-NMR Interpretation.

- ResearchGate. The 1 H NMR chemical shift d H of the benzaldehyde proton (C À HO) in....

- Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.

- SpectraBase. 1-(3-Methylphenyl)ethanol - Optional[1H NMR] - Chemical Shifts.

- SpectraBase. Benzaldehyde - Optional[1H NMR] - Chemical Shifts.

- Organic Chemistry Data. 1H NMR Coupling Constants.

- Unknown. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- The Royal Society of Chemistry. SUPPORTING INFORMATION FOR.

- Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I).

- Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons.

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637).

- ResearchGate. Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes.

- Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- National Center for Biotechnology Information. This compound.

Sources

- 1. 3-Formylphenylboronic acid | 87199-16-4 [chemicalbook.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. 3-Formylphenylboronic acid(87199-16-4) 1H NMR [m.chemicalbook.com]

- 4. 3-Formylphenylboronic acid | C7H7BO3 | CID 2734356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.se [fishersci.se]

- 6. rsc.org [rsc.org]

- 7. hmdb.ca [hmdb.ca]

Mass spectrometry fragmentation of 3-(3-Methylphenyl)benzaldehyde

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-Methylphenyl)benzaldehyde

Introduction

This compound is a bi-aryl aldehyde, a structural motif of interest in organic synthesis, materials science, and as a potential scaffold in drug development. The unequivocal identification and structural elucidation of such molecules are paramount. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) using electron ionization (EI), stands as a cornerstone technique for this purpose. The fragmentation patterns generated under EI conditions provide a molecular fingerprint, offering deep insights into the compound's structure.

This technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways of this compound. As no public-domain mass spectrum for this specific molecule is readily available, this document leverages established principles of mass spectrometry, drawing parallels from the known fragmentation of benzaldehydes, biphenyls, and toluenes to construct a predictive model. This approach mirrors the daily workflow of analytical scientists who frequently encounter novel structures and must rely on foundational knowledge to interpret spectral data.

Molecular Properties

A foundational understanding of the molecule's basic properties is essential before delving into its mass spectrometric behavior.

| Property | Value |

| Molecular Formula | C₁₄H₁₂O |

| Molecular Weight | 196.24 g/mol |

| Monoisotopic Mass | 196.08882 g/mol |

| IUPAC Name | This compound |

| CAS Number | 189961-63-3 |

| Structure | A benzaldehyde ring linked at position 3 to a toluene ring (at position 3). |

Experimental Protocol: GC-MS Analysis

The following protocol outlines a standard methodology for the analysis of this compound. The parameters provided are a robust starting point and may be optimized based on the specific instrumentation and analytical goals. The rationale behind key choices is explained to provide a self-validating framework.

Workflow Overview

Caption: General workflow for GC-MS analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate. The choice of solvent is critical to ensure it does not co-elute with the analyte or interfere with the ionization process.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C. This temperature ensures rapid volatilization of the analyte without causing thermal degradation.

-

Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is ideal for separating aromatic compounds.

-

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes. This program ensures good peak shape and separation from potential impurities.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI). This is the standard mode for generating reproducible fragmentation for library matching and structural elucidation.

-

Electron Energy: 70 eV. This specific energy level is a long-standing convention that maximizes ionization efficiency and produces consistent, well-characterized fragmentation patterns, forming the basis of all major spectral libraries[1].

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C. Maintaining stable source and quadrupole temperatures is crucial for mass accuracy and spectral reproducibility.

-

Mass Range: Scan from m/z 40 to 300. This range will capture the molecular ion and all significant fragment ions while avoiding interference from low-mass background ions (air, water).

-

Predicted Electron Ionization Fragmentation Pathways

Under 70 eV electron ionization, this compound will lose an electron to form the molecular ion (M•+), which then undergoes a series of predictable fragmentation reactions. The primary cleavage sites are dictated by the stability of the resulting cations and neutral losses. The fragmentation is expected to be a composite of the patterns seen for benzaldehyde, toluene, and biphenyl derivatives.

Caption: Predicted major EI fragmentation pathways for this compound.

Key Fragmentation Mechanisms:

-

Formation of the Molecular Ion (m/z 196): The initial event is the removal of a single electron, typically from the non-bonding oxygen lone pair or the π-systems of the aromatic rings, to generate the molecular ion, [C₁₄H₁₂O]•+, at m/z 196. The intensity of this peak is expected to be moderate to strong due to the stability of the aromatic system.

-

Loss of a Hydrogen Radical ([M-1]⁺, m/z 195): A highly characteristic fragmentation for aldehydes is the loss of the aldehydic hydrogen atom. This α-cleavage results in the formation of a very stable resonance-stabilized acylium ion at m/z 195. This is often one of the most abundant ions in the spectra of aromatic aldehydes.[2][3][4]

-

Loss of the Formyl Radical ([M-29]⁺, m/z 167): Cleavage of the C-C bond between the aldehyde group and the phenyl ring results in the loss of a formyl radical (•CHO). This generates the 3-methylbiphenyl cation at m/z 167. This fragment is expected to be significant as it represents a stable, even-electron biphenyl system.

-

Loss of Carbon Monoxide ([M-28]•+, m/z 168): Aromatic aldehydes can undergo rearrangement to lose a neutral molecule of carbon monoxide (CO), resulting in a radical cation at m/z 168, corresponding to the 3-methylbiphenyl radical cation.[2][5] This fragment can subsequently lose hydrogen to form more stable ions.

-

Formation of the Fluorenyl Cation (m/z 165): The ion at m/z 167 (3-methylbiphenyl cation) can lose two hydrogen atoms to form the highly stable, aromatic fluorenyl cation ([C₁₃H₉]⁺) at m/z 165. This cyclization is a common feature in the fragmentation of diarylmethanes and biphenyls, driven by the formation of a conjugated, planar system.[6] This is predicted to be the base peak of the spectrum due to its exceptional stability.

-

Formation of the Tropylium Ion (m/z 91): While cleavage of the bond between the two aromatic rings is possible, a more likely pathway leading to m/z 91 involves fragmentation of the 3-methylphenyl moiety. Benzylic cleavage is a highly favored fragmentation pathway for alkylbenzenes.[7][8] This would lead to the formation of the methyltropylium or tropylium ion at m/z 91, a classic fragment indicating a toluene-like substructure.

-

Formation of the Biphenylene Ion (m/z 152): The ion at m/z 167 may also lose a methyl radical (•CH₃) to form an ion at m/z 152. This corresponds to the biphenylene radical cation, another stable aromatic system.

Summary of Predicted Mass Spectrum

The following table summarizes the key predicted ions, their mass-to-charge ratios (m/z), proposed structures, and the underlying fragmentation mechanism.

| m/z | Predicted Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |

| 196 | Moderate | [C₁₄H₁₂O]•+ | Molecular Ion (M•+) |

| 195 | High | [C₁₄H₁₁O]⁺ | Loss of H• from the aldehyde group (α-cleavage) |

| 167 | High | [C₁₃H₁₁]⁺ | Loss of the formyl radical (•CHO) |

| 165 | Base Peak | [C₁₃H₉]⁺ | Loss of H₂ from m/z 167 (cyclization to fluorenyl cation) |

| 168 | Moderate | [C₁₃H₁₂]•+ | Loss of carbon monoxide (CO) via rearrangement |

| 152 | Moderate | [C₁₂H₈]•+ | Loss of •CH₃ from m/z 167 |

| 91 | Moderate | [C₇H₇]⁺ | Cleavage leading to the tropylium ion |

| 77 | Low | [C₆H₅]⁺ | Phenyl cation from further fragmentation |

Conclusion

The electron ionization mass spectrum of this compound is predicted to be rich in structurally significant ions. The fragmentation will be dominated by pathways characteristic of aromatic aldehydes and substituted biphenyls. Key diagnostic peaks include the molecular ion at m/z 196 , the [M-1]⁺ ion at m/z 195 , and the [M-CHO]⁺ ion at m/z 167 . The base peak is anticipated to be the highly stable fluorenyl cation at m/z 165 , formed via cyclization of the 3-methylbiphenyl cation. The presence of a fragment at m/z 91 would further confirm the presence of the methylphenyl (tolyl) moiety. This detailed, predictive analysis provides a robust framework for researchers to identify and confirm the structure of this compound and related bi-aryl compounds, demonstrating the predictive power of mass spectrometry when grounded in fundamental principles of chemical reactivity.

References

- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern.

- Filo. (2025, October 5). Mass fragmentation in benzaldehyde.

- CORE. (1986, May 23). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes.

- Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina).

- Journal of Mass Spectrometry and Advances in the Clinical Lab. (2025). EI-MS fragmentation pathways of 3-FMC and 4-FMC. Retrieved from Journal of Mass Spectrometry and Advances in the Clinical Lab. [Link]

- NIST. (n.d.). Benzaldehyde, 3-methyl-.

- PubMed. (1999). Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines.

- PubMed Central (PMC). (n.d.). Benzylic Methylene Functionalizations of Diarylmethanes.

- Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry.

- YouTube. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE).

- NIST. (n.d.). [1,1'-Biphenyl]-4-carboxaldehyde.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Mass fragmentation in benzaldehyde | Filo [askfilo.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scribd.com [scribd.com]

- 6. Benzylic Methylene Functionalizations of Diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ugto.mx [ugto.mx]

An In-depth Technical Guide to the Infrared Spectroscopy of 3-(3-Methylphenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methylphenyl)benzaldehyde is a bi-aryl aldehyde with a chemical structure that presents an interesting case for vibrational spectroscopy. Its two phenyl rings, linked and substituted at the meta positions, along with a reactive aldehyde group, give rise to a complex and informative infrared (IR) spectrum. Understanding this spectrum is crucial for the identification, purity assessment, and structural elucidation of this compound and its derivatives, which are of interest in medicinal chemistry and materials science. This guide provides a detailed analysis of the infrared spectrum of this compound, blending theoretical principles with practical insights for researchers in the field.

Molecular Structure and Its Influence on Vibrational Modes